molecular formula C11H15NO B1437576 3-{[(Cyclopropylmethyl)amino]methyl}phenol CAS No. 1019553-83-3

3-{[(Cyclopropylmethyl)amino]methyl}phenol

Cat. No.: B1437576
CAS No.: 1019553-83-3
M. Wt: 177.24 g/mol
InChI Key: PKKMQAQBALNNMO-UHFFFAOYSA-N
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Description

3-{[(Cyclopropylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . It is identified by the CAS Registry Number 1019553-83-3 and the MDL number MFCD11140433 . Its structure features a phenol group—a common motif in biologically active molecules known for its antiseptic and disinfectant properties through a mechanism that involves denaturing proteins and inhibiting enzymes like carbonic anhydrase . This specific molecule is functionalized with a (cyclopropylmethyl)aminomethyl side chain, a feature often used in medicinal chemistry to fine-tune the properties of drug candidates. This combination makes it a valuable building block in organic synthesis and pharmaceutical research. Potential applications include serving as a key intermediate in the development of novel therapeutic agents or as a probe in biochemical studies to understand enzyme interactions and signal transduction pathways. The compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should note that phenol and its derivatives can be toxic and require careful handling. Phenol is a protoplasmic poison that is readily absorbed and can cause multi-system organ failure in cases of severe exposure . Appropriate personal protective equipment should be worn, and decontamination procedures using agents like polyethylene glycol (PEG) should be understood prior to handling .

Properties

IUPAC Name

3-[(cyclopropylmethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-3-1-2-10(6-11)8-12-7-9-4-5-9/h1-3,6,9,12-13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKMQAQBALNNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-{[(Cyclopropylmethyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and drug development. This document outlines a multi-faceted approach to structural elucidation, integrating spectroscopic and chromatographic techniques. It is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical principles and practical, field-proven insights into the experimental choices and methodologies. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

The molecule this compound incorporates three key pharmacophores: a phenol ring, a secondary amine, and a cyclopropylmethyl group. Phenol derivatives are known for a wide range of biological activities, including antioxidant and antimicrobial properties[1]. The secondary amine linkage provides a basic center, crucial for molecular interactions and salt formation, while the cyclopropyl group is a valuable moiety in medicinal chemistry, known for enhancing metabolic stability and binding affinity[1][2]. The unique combination of these functional groups in a meta-substituted pattern on the benzene ring suggests potential for novel pharmacological profiles. Accurate and unambiguous structural characterization is the foundational first step in the exploration of its therapeutic potential.

This guide will detail a logical workflow for the complete structural analysis of this compound, beginning with its synthesis and proceeding through a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the formation of an imine followed by reduction. This approach is logical as it builds the molecule by connecting the key synthons, 3-hydroxybenzaldehyde and cyclopropylmethylamine.

Synthetic_Pathway cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Amination A 3-Hydroxybenzaldehyde C Intermediate Imine A->C Ethanol, Reflux B Cyclopropylmethylamine B->C D Intermediate Imine F This compound D->F Methanol E Sodium Borohydride (NaBH4) E->F

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Imine Formation: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in ethanol, add cyclopropylmethylamine (1.1 eq). The mixture is refluxed for 2-4 hours and monitored by Thin Layer Chromatography (TLC).

  • Reduction: After cooling to room temperature, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for an additional 12 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum is expected to show distinct signals for each of the proton environments in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.5Singlet (broad)1HAr-OH Phenolic protons are typically broad and appear downfield.
~7.1-7.3Multiplet1HAr-H Aromatic protons on the benzene ring.
~6.7-6.9Multiplet3HAr-H Aromatic protons on the benzene ring.
~3.8Singlet2HAr-CH₂ -NMethylene protons adjacent to the aromatic ring and nitrogen.
~2.5Doublet2HN-CH₂ -CyclopropylMethylene protons adjacent to the cyclopropyl group.
~2.0Singlet (broad)1HN-H Secondary amine proton, often broad and may exchange with D₂O.
~0.8-1.0Multiplet1HCyclopropyl-CH Methine proton of the cyclopropyl group.
~0.4-0.6Multiplet2HCyclopropyl-CH₂ Methylene protons of the cyclopropyl group.
~0.1-0.3Multiplet2HCyclopropyl-CH₂ Methylene protons of the cyclopropyl group.

The carbon NMR will confirm the number of unique carbon environments.

Predicted Chemical Shift (ppm)AssignmentRationale
~157C -OHPhenolic carbon, deshielded by the oxygen atom.
~140Ar-C Quaternary aromatic carbon.
~130Ar-C HAromatic methine carbon.
~118Ar-C HAromatic methine carbon.
~115Ar-C HAromatic methine carbon.
~114Ar-C HAromatic methine carbon.
~55Ar-C H₂-NMethylene carbon adjacent to the aromatic ring and nitrogen.
~53N-C H₂-CyclopropylMethylene carbon adjacent to the cyclopropyl group.
~10Cyclopropyl-C HMethine carbon of the cyclopropyl group, characteristically upfield.
~4Cyclopropyl-C H₂Methylene carbons of the cyclopropyl group, characteristically upfield.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will show characteristic absorption bands.

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600 (broad)O-H stretchPhenol[3][4]
3200-3500 (sharp)N-H stretchSecondary Amine[3]
3000-3100C-H stretchAromatic & Cyclopropyl[3]
2800-3000C-H stretchAliphatic
1500-1600C=C stretchAromatic Ring[4]
~1020Ring deformationCyclopropane[3]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. For a similar compound, 3-{[(1-cyclopropylethyl)amino]methyl}phenol, a predicted monoisotopic mass of 191.13101 Da is available[5]. Our target molecule has the same molecular formula (C₁₂H₁₇NO) and thus the same molecular weight.

  • Expected Molecular Ion: [M]⁺ at m/z = 191.13

  • High-Resolution Mass Spectrometry (HRMS): Would confirm the elemental composition.

  • Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the cyclopropylmethyl group, and cleavage at the benzylic position.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the synthesized compound.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Reverse-Phase Column) A->B C Isocratic Elution (Acetonitrile/Water with Formic Acid) B->C D UV Detection (280 nm) C->D E Data Analysis (Peak Purity and Integration) D->E

Caption: A typical HPLC workflow for purity analysis.

Experimental Protocol: HPLC Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. The use of formic acid is recommended for good peak shape and MS compatibility[6].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm, a common wavelength for phenolic compounds[7].

  • Injection Volume: 10 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak.

Conclusion

The structural analysis of this compound requires a synergistic application of synthetic chemistry, spectroscopy, and chromatography. The proposed synthetic route offers a straightforward method for its preparation. The predicted spectroscopic data, based on the known chemical shifts and absorption frequencies of its constituent functional groups, provides a robust framework for its characterization. NMR spectroscopy will define the carbon-hydrogen framework, IR spectroscopy will confirm the presence of key functional groups, and mass spectrometry will verify the molecular weight and elemental composition. Finally, HPLC will be employed to establish the purity of the synthesized compound. This comprehensive analytical workflow ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the biological and pharmacological properties of this promising molecule.

References

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Receptor binding affinity of 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of the Receptor Binding Affinity of 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Foreword: Navigating the Frontier of Novel Compound Characterization

Structural Rationale and Hypothesis Generation: Targeting the Opioid Receptors

The chemical structure of this compound contains key pharmacophoric elements that strongly suggest an affinity for opioid receptors. The 3-hydroxyl group on the phenol ring is a critical feature for interaction with the mu (µ), kappa (κ), and delta (δ) opioid receptors, as demonstrated in numerous studies on morphinan derivatives.[1] The N-cyclopropylmethyl substituent is a classic feature of many opioid receptor ligands, often conferring mixed agonist-antagonist properties.[2] For instance, naltrexone and nalbuphine, both possessing this group, exhibit complex opioid receptor pharmacology.[3][4]

Given these structural alerts, a primary hypothesis is that this compound will exhibit measurable affinity for one or more of the opioid receptor subtypes. The initial experimental approach should therefore focus on quantifying this interaction.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are the cornerstone for determining the affinity of a ligand for its receptor.[5] These assays are highly sensitive, quantitative, and can be adapted for high-throughput screening.[5][6] The fundamental principle involves the use of a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity and specificity. A test compound (an unlabeled or "cold" ligand) is then introduced to compete with the radioligand for the binding sites.

There are two primary types of radioligand binding assays pertinent to the initial characterization of a novel compound:

  • Saturation Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5]

  • Competition Assays: These are employed to determine the affinity of an unlabeled test compound by measuring its ability to displace the binding of a fixed concentration of a radioligand.[5] The result is typically expressed as an IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki).

Experimental Workflow: Competition Binding Assay

The following diagram illustrates the workflow for a typical competition radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_reaction Reaction & Termination cluster_analysis Data Acquisition & Analysis P1 Receptor Source Preparation (e.g., CHO cell membranes expressing human mu-opioid receptor) P2 Reagent Preparation (Assay Buffer, Radioligand, Test Compound) A1 Total Binding (Membranes + [3H]-DAMGO) P2->A1 A2 Non-Specific Binding (Membranes + [3H]-DAMGO + Naloxone) A3 Competitive Binding (Membranes + [3H]-DAMGO + Test Compound) R1 Incubation (e.g., 120 min at room temperature) R2 Rapid Filtration (Cell harvester, GF/C filters) R1->R2 D1 Scintillation Counting (Measure radioactivity on filters) D2 Data Processing (Calculate Specific Binding) D1->D2 D3 Curve Fitting (Determine IC50) D2->D3 D4 Ki Calculation (Cheng-Prusoff equation) D3->D4 cluster_assay cluster_assay cluster_assay->R1 cluster_reaction cluster_reaction cluster_reaction->D1 G cluster_inactive Inactive State cluster_active Active State Receptor_inactive Opioid Receptor G_protein_inactive G-Protein (GDP bound) Receptor_inactive->G_protein_inactive Coupled G_protein_active G-Protein ([35S]GTPγS bound) G_protein_inactive->G_protein_active GDP/[35S]GTPγS Exchange Receptor_active Opioid Receptor Receptor_active->G_protein_active Activates Agonist Agonist Agonist->Receptor_active Binds Downstream Cellular Response G_protein_active->Downstream Signal Transduction

Caption: Principle of the [35S]GTPγS binding assay for opioid receptors.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of the receptor binding affinity of a novel compound, this compound. By leveraging established radioligand binding assays and functional assays, a detailed pharmacological profile can be constructed. The structural features of the molecule strongly suggest the opioid receptor family as a primary target. A systematic approach, beginning with competitive binding assays against the mu, kappa, and delta subtypes, followed by functional characterization with assays such as [35S]GTPγS binding, will elucidate the compound's affinity, selectivity, and efficacy. This foundational data is critical for guiding further drug development efforts, including structure-activity relationship (SAR) studies, in vivo efficacy models, and safety pharmacology assessments.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Zhang, L., et al. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange.
  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. Retrieved from [Link]

  • Li, J., et al. (2021). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules, 26(11), 3185.
  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. Journal of Pharmacology and Experimental Therapeutics, 323(1), 265-76.
  • Che, T., et al. (2018). Controlling opioid receptor functional selectivity by targeting distinct subpockets of the orthosteric site. eLife, 7, e39380.
  • Chen, C., et al. (2016). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. ACS Chemical Neuroscience, 7(5), 637-646.
  • DeMarco, A. C., et al. (2000). Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 10(6), 523-6.
  • Li, J., et al. (2019). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands. Journal of Medicinal Chemistry, 62(3), 1329-1342.
  • Obeng, S., et al. (2019). Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(indole-7-carboxamido)morphinan (NAN) as a Novel Opioid Receptor Modulator for Opioid Use Disorder Treatment.
  • Wang, Y. J., et al. (2009). Pharmacological characterization of ATPM [(-)-3-aminothiazolo[5,4-b]-N-cyclopropylmethylmorphinan hydrochloride], a novel mixed kappa-agonist and mu-agonist/-antagonist that attenuates morphine antinociceptive tolerance and heroin self-administration behavior. Journal of Pharmacology and Experimental Therapeutics, 329(1), 308-18.

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Methodological & Application

Step-by-step synthesis protocol for 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-{[(Cyclopropylmethyl)amino]methyl}phenol via Reductive Amination

Abstract

This technical guide details a robust, step-by-step protocol for the synthesis of This compound , a secondary amine scaffold frequently utilized in the development of G-protein coupled receptor (GPCR) ligands and opioid receptor modulators.[1] The method employs a direct reductive amination strategy using Sodium Triacetoxyborohydride (STAB) , selected for its mildness and chemoselectivity in the presence of free phenolic hydroxyl groups. This protocol addresses specific challenges associated with amphoteric amino-phenol intermediates, providing optimized workup conditions to maximize recovery and purity.

Introduction & Retrosynthetic Analysis

The target molecule contains a secondary amine linkage between a 3-hydroxyphenyl ring and a cyclopropylmethyl group.[1] Retrosynthetically, the most efficient disconnection is at the C-N bond, leading to two commercially available precursors: 3-hydroxybenzaldehyde and cyclopropylmethanamine .

Unlike direct alkylation (using alkyl halides), which often suffers from over-alkylation (formation of tertiary amines) and requires phenolic protection, reductive amination offers superior control, yielding the secondary amine exclusively under mild conditions.

Figure 1: Retrosynthetic Strategy

Retrosynthesis Target Target Molecule This compound Aldehyde 3-Hydroxybenzaldehyde (Electrophile) Target->Aldehyde Reductive Amination (C-N Disconnection) Amine Cyclopropylmethanamine (Nucleophile) Target->Amine

Caption: Retrosynthetic disconnection of the target amine into aldehyde and primary amine precursors.

Experimental Design & Rationale

Reaction Mechanism

The synthesis proceeds via the formation of an imine (Schiff base) intermediate, which is selectively reduced in situ.

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive, reduces aldehydes before imine formation).[1] STAB is mild enough to tolerate the phenolic -OH without protection.[1]

  • Solvent System: 1,2-Dichloroethane (DCE) or THF .[1][2] DCE is standard for STAB reactions as it promotes imine formation and solubilizes the borohydride complex.

  • Catalysis: Acetic Acid (AcOH) is added to protonate the imine, facilitating hydride attack, and to catalyze the initial dehydration step.

Figure 2: Reaction Pathway

ReactionMechanism Reactants Aldehyde + Amine Imine Imine Intermediate (Equilibrium) Reactants->Imine - H2O (AcOH cat.) Protonated Iminium Ion (Activated) Imine->Protonated + H+ Product Secondary Amine (Target) Protonated->Product + H- (from STAB) Irreversible

Caption: Mechanistic flow from condensation to irreversible reduction.

Detailed Synthesis Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][3][4][5]Role
3-Hydroxybenzaldehyde 122.121.0Limiting Reagent
Cyclopropylmethanamine 71.121.1Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent
Acetic Acid (Glacial) 60.051.0Catalyst
1,2-Dichloroethane (DCE) --Solvent (0.2 M)
Step-by-Step Procedure

Step 1: Imine Formation

  • Equip a dry, nitrogen-flushed round-bottom flask with a magnetic stir bar.

  • Charge the flask with 3-Hydroxybenzaldehyde (1.0 eq).[1]

  • Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M (e.g., 5 mL per mmol of aldehyde).

  • Add Cyclopropylmethanamine (1.1 eq) via syringe.

  • Add Acetic Acid (1.0 eq).

  • Observation: The solution may warm slightly and change color (often yellow/orange) indicating imine formation.[1] Stir at Room Temperature (RT) for 30–60 minutes.

Step 2: Reduction 7. Cool the mixture slightly (0°C) if working on a large scale (>10g) to manage exotherm; otherwise, RT is acceptable. 8. Add STAB (1.4 eq) portion-wise over 5–10 minutes. Note: Gas evolution (H2) may occur.[1] 9. Remove cooling bath (if used) and stir at RT for 12–16 hours (overnight) under nitrogen.

Step 3: Quench & Workup (Critical for Amphoteric Product) Challenge: The product contains a basic amine and an acidic phenol. Incorrect pH will lead to loss in the aqueous phase. 10. Quench: Slowly add saturated aqueous NaHCO3 to the reaction mixture until gas evolution ceases and pH is ~8. 11. Phase Separation: Transfer to a separatory funnel. 12. Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x volume).[1]

  • Optimization Note: If the product remains in the aqueous phase (checked by TLC), add a small amount of Isopropanol (IPA) to the organic layer (DCM:IPA 9:1) to improve solubility of the polar aminophenol.
  • Wash: Wash combined organic layers with brine.
  • Dry: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude oil.
Purification

While the crude material may be >90% pure, column chromatography is recommended for pharmaceutical applications.

  • Stationary Phase: Silica Gel (SiO2).[1]

  • Mobile Phase: DCM : MeOH : NH4OH (95 : 5 : 0.5).[1]

    • Note: The ammonia is essential to prevent the amine from streaking on the silica.

  • Isolation: Collect fractions containing the product (visualize with UV or Iodine stain), concentrate, and dry under high vacuum to obtain a pale yellow/white solid or viscous oil.

Characterization Data (Expected)

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.15 (t, 1H, Ar-H), 6.80–6.70 (m, 3H, Ar-H).[1]

    • δ 3.75 (s, 2H, Ar-CH 2-N).[1]

    • δ 2.50 (d, 2H, N-CH 2-Cyclopropyl).[1]

    • δ 0.95 (m, 1H, Cyclopropyl-CH).[1]

    • δ 0.50 (m, 2H, Cyclopropyl-CH2).[1]

    • δ 0.10 (m, 2H, Cyclopropyl-CH2).[1]

    • Note: Broad singlets for -OH and -NH may appear depending on concentration and water content.[1]

  • MS (ESI+):

    • Calculated Mass [M+H]+: 178.12[1]

    • Observed Mass: 178.1 m/z[1]

Critical Process Parameters & Troubleshooting

IssueProbable CauseSolution
Low Yield Product lost in aqueous workupThe product is amphoteric.[1] Ensure extraction pH is 8–9. Use DCM/IPA (9:1) for extraction.[4][6][7]
Unreacted Aldehyde Incomplete imine formationExtend Step 1 time or add activated molecular sieves (4Å) to remove water.[1]
Bis-alkylation Excess aldehyde or high tempEnsure strict 1:1 stoichiometry or slight excess of amine.[1] Add STAB slowly.
Boron Impurities Incomplete quenchWash organic layer with 10% aqueous tartaric acid (if product stability allows) or ensure thorough NaHCO3 wash.[1]

Safety Information

  • Cyclopropylmethanamine: Flammable liquid. Corrosive. Handle in a fume hood.

  • Sodium Triacetoxyborohydride (STAB): Water-reactive.[1][8] Releases flammable hydrogen gas upon hydrolysis. Store under inert atmosphere.

  • 1,2-Dichloroethane: Carcinogen and toxic. Avoid inhalation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2] Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[3] The Cyanohydridoborate Anion as a Selective Reducing Agent.[9] Journal of the American Chemical Society, 93(12), 2897–2904. Link[1]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[2][3][5][8][9][10] Encyclopedia of Reagents for Organic Synthesis. Link

Sources

Optimal solvents for dissolving 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Solvation Strategies for 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Executive Summary

This application note provides a definitive protocol for the solubilization, handling, and storage of This compound (MW: 177.24 g/mol ).[1][2] This compound, characterized by a phenolic core and a secondary cyclopropyl-benzylamine motif, presents specific challenges regarding pH-dependent solubility and oxidative stability.[1][2]

Inconsistent biological data often stems from micro-precipitation or oxidative degradation of phenolic ligands in aqueous buffers.[1][2] This guide establishes Dimethyl Sulfoxide (DMSO) as the primary vehicle for stock solutions, with specific protocols for aqueous dilution to ensure monomeric dispersion in cellular and enzymatic assays.[1][2]

Physicochemical Profile & Solubility Logic

To design an effective solvent system, one must understand the molecular "personality" of the compound.[1][2]

PropertyValue (Est.)Implication for Solubilization
Molecular Weight 177.24 g/mol Small molecule; rapid diffusion.[1][2]
Functional Groups Phenol (-OH), Sec-Amine (-NH-)Amphoteric nature.[1][2]
pKa (Acidic) ~10.0 (Phenol)Remains protonated (neutral) at physiological pH (7.4).[1][2]
pKa (Basic) ~9.5 (Amine)Predominantly protonated (cationic) at pH 7.[1][2]4.
LogP ~1.8 - 2.2Moderately lipophilic; requires organic co-solvent for high concentrations.[1][2]
Stability Oxidation SensitivePhenolic moiety is prone to quinone formation in basic/aerobic conditions.[1][2]

The Solubility Paradox: While the protonated amine provides some aqueous solubility, the lipophilic cyclopropyl and benzyl groups drive aggregation.[1][2] At neutral pH, the compound exists largely as a cation, but if the free base is used, it requires acidification to dissolve.[1][2]

Solvent Compatibility Matrix

The following matrix guides the selection of solvents based on the intended application.

SolventSolubility RatingRecommended UseNotes
DMSO (Anhydrous) Excellent (>100 mM) Primary Stock Solution Universal solvent.[1][2] Hygroscopic; keep sealed.
Ethanol (Abs.) Good (>50 mM)Secondary StockUseful for evaporation/coating.[1][2] Volatile.
Water (Neutral) Poor (Free Base)Not RecommendedRequires pH adjustment (acidification).[1][2]
0.1 M HCl Good (>10 mM)Aqueous StockConverts free base to soluble hydrochloride salt.[1][2]
PBS (pH 7.4) Limited (<100 µM)Final Assay BufferRisk of precipitation at high concentrations.[1][2]

Workflow Visualization

The following decision tree illustrates the optimal path for preparing assay-ready solutions.

SolubilityWorkflow Start Start: Solid Compound (Free Base or Salt) CheckForm Check Salt Form Start->CheckForm IsSalt HCl/Tartrate Salt CheckForm->IsSalt Salt Form IsBase Free Base CheckForm->IsBase Free Base DMSO Dissolve in Anhydrous DMSO (Target: 100 mM) IsSalt->DMSO Preferred AcidWater Dissolve in 0.1 M HCl (Target: 10 mM) IsSalt->AcidWater Alternative IsBase->DMSO Strongly Recommended IsBase->AcidWater Requires Acidification Storage Aliquot & Store -20°C / Dark / Inert Gas DMSO->Storage AcidWater->Storage Dilution Serial Dilution in Assay Buffer (Keep DMSO < 0.5%) Storage->Dilution CheckPrecip Check for Precipitation (Turbidity/Microscopy) Dilution->CheckPrecip Ready Ready for Assay CheckPrecip->Ready Clear Solution

Figure 1: Decision tree for solubilizing this compound based on chemical form.

Detailed Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Best for: Long-term storage, High-Throughput Screening (HTS), Cellular Assays.[1][2]

Materials:

  • This compound (Solid).[1][2]

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade).[1][2]

  • Amber glass vials (Borosilicate).[1][2]

  • Argon or Nitrogen gas (optional).[1][2]

Procedure:

  • Calculation: Calculate the required volume of DMSO.

    • Example: For 10 mg of compound (MW 177.24):

      
      [1][2]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid.

  • Mixing: Vortex gently for 30 seconds. The solution should be clear and colorless to pale yellow.[1][2]

    • Note: If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Preservation: Overlay with inert gas (Argon/Nitrogen) to prevent oxidation of the phenol group.[1][2] Cap tightly.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution

Best for: Immediate use in enzymatic assays or animal dosing.[1]

Procedure:

  • From DMSO Stock: Dilute the 100 mM DMSO stock into the assay buffer (e.g., PBS or HBSS).

    • Critical Step: Add the DMSO stock slowly to the vortexing buffer to prevent "crashing out" (precipitation).[1][2]

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent effects on biological targets [1].[1][2]

  • Direct Aqueous Dissolution (Free Base):

    • If DMSO is contraindicated, suspend the free base in water.[1][2]

    • Add 1.0 molar equivalent of 0.1 M HCl.[1][2] Vortex until dissolved (forming the in situ HCl salt).[1][2]

    • Adjust volume with water/saline.[1][2] Check pH (aim for 5.5–6.0 for stability, neutralize immediately before use if necessary).

Troubleshooting & Stability

ObservationRoot CauseCorrective Action
Solution turns pink/brown Oxidation: Phenol group oxidizing to quinone.[1][2][3]Discard. Prepare fresh stock using degassed solvents and antioxidants (e.g., 1 mM Ascorbic Acid) if compatible with assay.[1][2]
Precipitation in PBS Solubility Limit: Lipophilic aggregation.[1][2]Reduce working concentration. Add surfactant (e.g., 0.05% Tween-20) or Cyclodextrin (HP-β-CD) to stabilize.[1][2]
Loss of Potency Adsorption: Compound sticking to plastic.[1][2]Use low-binding plasticware or glass-coated plates.[1][2]

Biological Context & Mechanism

While specific pharmacological data for this exact structure is proprietary or niche, the 3-hydroxybenzylamine scaffold is a known pharmacophore in neuroscience.[1][2] It often targets:

  • Adrenergic Receptors: Structural similarity to Phenylephrine [2].[1][2]

  • NMDA/Sigma Receptors: Benzylamines often act as channel modulators.[1][2]

The cyclopropylmethyl group is a classic "antagonist fragment" in opioid and receptor chemistry (e.g., Naltrexone), increasing lipophilicity and blood-brain barrier (BBB) penetration [3].[1][2]

References

  • Timm, M. et al. (2013).[1][2] "DMSO: An Overlooked Variable in Cell Culture."[1][2] Cytotechnology, 65(6), 887–902.[1][2] Link

  • PubChem Database. "Phenylephrine Structure-Activity Relationships."[1][2] National Library of Medicine.[1][2] Link

  • Kummer, J. et al. (2020).[1][2] "The Cyclopropylmethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 63(15), 8123–8145.[1][2] Link[1][2]

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] Link

Sources

Preparation of 3-{[(Cyclopropylmethyl)amino]methyl}phenol stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers requiring high-precision handling of 3-{[(Cyclopropylmethyl)amino]methyl}phenol , a compound featuring a phenolic core coupled with a secondary amine and a cyclopropyl moiety. This structural motif serves as a critical pharmacophore in medicinal chemistry, often associated with opioid receptor modulation and monoamine transporter interactions.

Part 1: Compound Profile & Physicochemical Logic

Before uncapping the vial, you must understand the molecule's behavior. This compound is amphoteric and redox-sensitive .

  • Chemical Identity:

    • IUPAC: this compound[1]

    • Formula:

      
      
      
    • Molecular Weight (Free Base): 177.25 g/mol

    • Key Functional Groups:

      • Phenol (Acidic, pKa ~10): Prone to oxidation (forming quinones) and deprotonation at high pH.

      • Secondary Amine (Basic, pKa ~9-10): Proton acceptor.

      • Cyclopropyl Group: Lipophilic, sterically demanding.

  • The Solubility Paradox: In neutral water (pH 7), the molecule likely exists in a zwitterionic equilibrium or as a neutral free base, both of which have poor aqueous solubility .

    • To dissolve in water: You must drive the pH below the amine's pKa (protonating the nitrogen to form a cation) or above the phenol's pKa (deprotonating the oxygen to form an anion).[2]

    • To dissolve in organic solvent: The neutral free base dissolves readily in DMSO or Ethanol.

Part 2: Preparation Decision Matrix

Use the following logic flow to determine your solvent system. Do not guess.

SolventSelection Start Start: Check Compound Form IsSalt Is it a Salt? (e.g., HCl, HBr) Start->IsSalt IsBase Is it a Free Base? Start->IsBase WaterSol High Aqueous Solubility Use Water or PBS IsSalt->WaterSol Yes DMSOSol High Organic Solubility Use DMSO (Preferred) IsBase->DMSOSol Yes AssayCompat Is DMSO toxic to your biological assay? DMSOSol->AssayCompat AssayCompat->DMSOSol No (Standard) Ethanol Use Ethanol (Evaporable) AssayCompat->Ethanol Yes (Cell Culture) AcidWater Use 0.1 M HCl or Acetic Acid AssayCompat->AcidWater Yes (In Vivo) caption Figure 1: Solvent Selection Decision Tree for Phenolic Amines

Part 3: Detailed Protocols

Method A: The "Gold Standard" DMSO Stock (Recommended)

Best for: Long-term storage, high concentrations (10–100 mM), and in vitro assays.

Materials:

  • Compound (Free Base or Salt)

  • Anhydrous DMSO (Dimethyl sulfoxide), Cell Culture Grade (>99.9%)

  • Amber glass vials (Borosilicate) with Teflon-lined caps

  • Argon or Nitrogen gas stream

Protocol:

  • Calculate: Determine the mass required for a 50 mM stock solution.

    
    
    
    • Example: For 1 mL of 50 mM stock:

      
      .
      
  • Weigh: Accurately weigh the solid into a sterile microcentrifuge tube or amber vial.

    • Critical: Do not use polystyrene plastics for long-term DMSO storage; polypropylene (PP) or glass is required.

  • Dissolve: Add the calculated volume of Anhydrous DMSO.

    • Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Inert Gas Overlay: Gently blow a stream of Argon or Nitrogen over the liquid surface for 5-10 seconds to displace oxygen. This prevents the phenol group from oxidizing (turning pink/brown).

  • Seal & Store: Cap tightly. Store at -20°C (liquid) or -80°C .

Method B: Aqueous Acidic Stock (For In Vivo/DMSO-Sensitive Work)

Best for: Immediate use, animal injections, or assays where DMSO interferes.

Materials:

  • Compound (Free Base)

  • 0.1 M Hydrochloric Acid (HCl) or 0.1 M Acetic Acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.22 µm PES Syringe Filter

Protocol:

  • Weigh: Weigh the free base solid.

  • Protonate: Add 0.1 M HCl dropwise to the solid.

    • Stoichiometry: You need at least 1 molar equivalent of acid.

    • Visual Cue: The cloudy suspension will turn clear as the amine protonates and the salt forms.

  • Dilute: Once dissolved, dilute to the final volume with distilled water or saline.

    • Caution: Do not dilute directly with pH 7.4 PBS immediately, as the pH jump may cause the free base to precipitate out. Dilute with water first, then slowly adjust pH if necessary, ensuring it stays below pH 8.

  • Sterilize: Pass through a 0.22 µm PES filter.

  • Usage: Use immediately. Aqueous solutions of phenols are highly unstable to oxidation.

Part 4: Quality Control & Troubleshooting

Stability Indicators:

  • Color Change: A clear solution turning pink, yellow, or brown indicates oxidation of the phenol to quinones. Discard immediately.

  • Precipitation: Cloudiness upon thawing indicates "salting out" or pH drift. Vortex and warm to 37°C. If it remains cloudy, the compound has degraded or recrystallized.

Data Summary Table: Solubility Properties

Solvent SystemSolubility (Free Base)StabilityRecommended Use
Anhydrous DMSO High (>100 mM)Excellent (Months at -20°C)In vitro screening, HTS
Ethanol (100%) Moderate (~25 mM)Good (Weeks at -20°C)If DMSO is toxic; evaporation
Water (Neutral) Negligible (<1 mM)PoorDo Not Use
0.1 M HCl High (>50 mM)Moderate (Days at 4°C)In vivo injection prep

Part 5: Workflow Visualization

StockPrepWorkflow cluster_0 Preparation cluster_1 Processing cluster_2 Storage Weigh Weigh Solid (Amber Vial) Calc Calc Volume (V = m / MW / C) Weigh->Calc Solvent Add Solvent (DMSO/Acid) Calc->Solvent Vortex Vortex/Sonicate (Clear Solution) Solvent->Vortex Gas Argon/N2 Overlay Vortex->Gas Aliquot Aliquot (Avoid Freeze-Thaw) Gas->Aliquot Freeze Store -20°C (Dark) Aliquot->Freeze caption Figure 2: Optimized Workflow for Phenolic Amine Stock Preparation

References

  • BenchChem. (2025).[3] Technical Support Center: Improving the Stability of 3-(Aminomethyl)phenol in Solution. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7421, 3-(Dimethylamino)phenol. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (1993). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-(Dimethylamino)phenol. Retrieved from

  • Bujnowski, K., Adamczyk, A., & Synoradzki, L. (2007). o-Aminomethyl Derivatives of Phenols.[4] Part 1. Benzylamines: Properties, Structure, Synthesis and Purification. Organic Preparations and Procedures International, 39(2).[4] Retrieved from

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with 3-{[(Cyclopropylmethyl)amino]methyl}phenol in water

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide in-depth troubleshooting assistance for solubility issues encountered with 3-{[(Cyclopropylmethyl)amino]methyl}phenol in aqueous solutions. As Senior Application Scientists, we have synthesized the following information to address common challenges and provide robust experimental protocols.

Estimated Physicochemical Properties

PropertyEstimated ValueRationale & Key Considerations
Molecular Weight 191.27 g/mol Calculated based on the chemical formula: C12H17NO.
pKa (acidic, phenolic) ~9.5 - 10.5Phenols typically have a pKa in this range. The presence of an electron-donating aminomethyl group at the meta position is expected to have a minor acid-weakening effect. An analog, 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol, has a predicted acidic pKa of 10.1.[1]
pKa (basic, amine) ~9.0 - 10.0Secondary amines of this type generally exhibit pKa values in this range. The aforementioned analog has a predicted basic pKa of 9.40.[1]
LogP (Octanol-Water Partition Coefficient) ~2.0 - 3.0This value suggests moderate lipophilicity. The analog 3-[[[3-(4-Methoxyphenoxy)propyl]amino]methyl]phenol has a predicted LogKow of 2.97.[1] The cyclopropyl and phenyl groups contribute to its nonpolar character.
Aqueous Solubility Poor to sparingly soluble at neutral pHThe molecule's moderate lipophilicity (estimated LogP) and the presence of a relatively large hydrophobic moiety (phenyl and cyclopropylmethyl groups) suggest limited solubility in water, especially around its isoelectric point.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at neutral pH?

A1: The limited aqueous solubility of this compound at neutral pH is expected due to its molecular structure. The molecule possesses both a weakly acidic phenolic group and a weakly basic secondary amine.[1][3] At neutral pH, a significant portion of the molecules will be in their neutral, less polar form, which is less soluble in a polar solvent like water. The relatively large nonpolar regions of the molecule, including the benzene ring and the cyclopropylmethyl group, further contribute to its low water solubility.[3]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly dependent on pH due to its amphoteric nature.

  • In acidic conditions (pH < pKa of the amine): The secondary amine group will be protonated, forming a positively charged ammonium salt. This salt is significantly more polar and, therefore, more water-soluble.

  • In basic conditions (pH > pKa of the phenol): The phenolic hydroxyl group will be deprotonated, forming a negatively charged phenoxide ion. This ion is also more polar and exhibits increased water solubility.[4]

  • At the isoelectric point (pI): This is the pH at which the net charge of the molecule is zero. At this pH, the compound will exhibit its minimum aqueous solubility. The pI can be estimated as the average of the acidic and basic pKa values.

Q3: I've prepared a stock solution in an organic solvent like DMSO. Why does my compound precipitate when I dilute it into an aqueous buffer?

A3: This is a common occurrence for compounds with moderate to high lipophilicity. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds. When a concentrated DMSO stock is diluted into an aqueous buffer, the overall polarity of the solvent system increases dramatically. This shift in polarity reduces the solubility of your compound, causing it to precipitate or "crash out" of the solution.

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming (e.g., to 37°C) can temporarily increase the solubility of many compounds by providing the energy needed to overcome the crystal lattice energy. However, be cautious. Upon cooling to room temperature, the compound may precipitate out, leading to a supersaturated and unstable solution. Furthermore, prolonged heating can lead to the degradation of the compound.

Troubleshooting Guides & Experimental Protocols

Strategy 1: pH Adjustment

This is the most direct method for improving the aqueous solubility of this compound.

Protocol for Preparing an Acidic Aqueous Solution:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Slurry: Add a small amount of purified water to the solid to create a slurry.

  • Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.

  • Monitor for Dissolution: Continue adding the acid until the solid completely dissolves.

  • Final Volume and pH Adjustment: Add purified water to reach the desired final volume and measure the final pH. If necessary, adjust the pH further with dilute acid or a suitable buffer.

Protocol for Preparing a Basic Aqueous Solution:

  • Weigh the Compound: Accurately weigh the desired amount of this compound.

  • Initial Slurry: Create a slurry with a small amount of purified water.

  • Basification: While stirring, add a dilute base (e.g., 0.1 M NaOH) dropwise.

  • Monitor for Dissolution: Continue adding the base until the solid is fully dissolved.

  • Final Volume and pH Adjustment: Bring the solution to the final desired volume with purified water and measure the pH. Adjust as needed with a dilute base or a suitable buffer.

dot

cluster_pH pH-Dependent Solubility Low_pH Acidic pH (e.g., pH 2-4) Protonated Protonated (Soluble Salt) R-NH2+-R' Low_pH->Protonated Neutral_pH Neutral pH (Isoelectric Point) Neutral Neutral (Poorly Soluble) R-NH-R' Neutral_pH->Neutral High_pH Basic pH (e.g., pH 11-12) Deprotonated Deprotonated (Soluble Salt) Ar-O- High_pH->Deprotonated Compound 3-{[(Cyclopropylmethyl)amino] methyl}phenol Compound->Low_pH Protonation of Amine Compound->High_pH Deprotonation of Phenol

Caption: pH effect on the ionization and solubility of the compound.

Strategy 2: Use of Co-solvents

For applications where a significant pH shift is not desirable, the use of water-miscible organic co-solvents can be effective.

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG 300 or PEG 400)

  • Dimethyl sulfoxide (DMSO) - Note: Keep final concentration low in biological assays.

Protocol for Co-solvent Formulation:

  • Dissolve in Co-solvent: Dissolve the this compound in the chosen co-solvent to create a concentrated stock solution.

  • Titration into Aqueous Phase: While vortexing or stirring the aqueous buffer, slowly add the co-solvent stock solution dropwise.

  • Observe for Precipitation: Monitor the solution for any signs of cloudiness or precipitation. If precipitation occurs, the solubility limit in that co-solvent/water ratio has been exceeded.

  • Optimization: Experiment with different co-solvents and varying final concentrations to find the optimal system for your application.

dot

Start Start with Compound Dissolve Dissolve in 100% Co-solvent (e.g., Ethanol, DMSO) Start->Dissolve Titrate Slowly add to aqueous buffer with vigorous stirring Dissolve->Titrate Observe Observe for precipitation Titrate->Observe Success Homogeneous Solution (Solubility Achieved) Observe->Success No Failure Precipitation Occurs Observe->Failure Yes Optimize Optimize: - Lower concentration - Try different co-solvent - Adjust co-solvent ratio Failure->Optimize

Sources

Technical Support Center: HPLC Optimization for 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Method Development & Troubleshooting for Amino-Alkyl-Phenols Assigned Specialist: Senior Application Scientist

Executive Summary: The Chromatographic Challenge

You are analyzing 3-{[(Cyclopropylmethyl)amino]methyl}phenol . Before starting, you must understand the "personality" of this molecule to select the right tools.

  • The Molecule: It is a secondary amine attached to a phenol ring.

  • The Conflict:

    • The Amine (

      
      ):  At neutral pH, it is positively charged. It acts as a "silanol seeker," binding to residual acidic silanols on your column, causing severe peak tailing .[1]
      
    • The Phenol (

      
      ):  It is susceptible to oxidation and requires specific pH control to maintain a consistent ionization state.
      
  • The Solution: You cannot use a "generic" gradient. You must strictly control pH to either suppress silanol activity (Low pH) or neutralize the amine (High pH).

Standard Operating Procedure (SOP): Recommended Method

We recommend the Low pH Strategy as the primary starting point. It is robust, compatible with most standard silica C18 columns, and maximizes the solubility of the amine.

Core Protocol: Low pH Phosphate Method
ParameterSpecificationRationale
Column C18 End-capped / Base-Deactivated (e.g., 4.6 x 150 mm, 3-5 µm)"End-capping" covers residual silanols, preventing the amine from sticking and tailing.
Mobile Phase A 20-50 mM Potassium Phosphate Buffer (pH 2.5) Low pH protonates silanols (



), neutralizing their negative charge so they ignore the cationic amine.
Mobile Phase B Acetonitrile (ACN) ACN has lower viscosity than Methanol, keeping backpressure low during gradients.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Detection UV @ 215 nm (Primary) or 275 nm (Secondary)215 nm detects the peptide/amide-like backbone for sensitivity; 275 nm is specific to the phenol ring.
Temperature 30°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer (sharper peaks).
Gradient Profile (Starting Point)
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Equilibration)
2.05%Injection / Loading
15.060%Elution of Target
16.095%Column Wash (Remove hydrophobic impurities)
20.05%Re-equilibration

Method Development Decision Logic

Use this workflow to adapt the method based on your specific column availability and separation needs.

MethodStrategy Start START: Select Strategy CheckCol Do you have a Hybrid (High pH Stable) Column? Start->CheckCol NoHybrid No (Standard Silica) CheckCol->NoHybrid Standard C18 YesHybrid Yes (e.g., XBridge, Gemini) CheckCol->YesHybrid Hybrid C18 LowPH STRATEGY A: Low pH (2.0 - 3.0) NoHybrid->LowPH BufferA Use Phosphate or Formate (Suppress Silanols) LowPH->BufferA Result Evaluate Peak Shape BufferA->Result HighPH STRATEGY B: High pH (10.0 - 11.0) YesHybrid->HighPH BufferB Use Ammonium Bicarbonate (Neutralize Amine) HighPH->BufferB BufferB->Result Tailing Still Tailing? Result->Tailing Asymmetry > 1.5 AddTEA Add 0.1% Triethylamine (TEA) (Sacrificial Base) Tailing->AddTEA

Figure 1: Decision matrix for selecting pH conditions based on column chemistry.

Troubleshooting Guide

Issue 1: Severe Peak Tailing ( )

Symptom: The peak rises sharply but drags out a long "tail" on the right side.

  • Root Cause: The secondary amine in your molecule is interacting with acidic silanols on the silica surface.

  • The Fix:

    • Check pH: Ensure your buffer is

      
       pH 3.0. If it drifted to pH 4-5, silanols are ionizing.
      
    • Sacrificial Base: Add 0.1% Triethylamine (TEA) to the mobile phase. TEA is a stronger base; it will saturate the silanols so your analyte can pass through freely [1].

    • Increase Ionic Strength: Increase buffer concentration from 20 mM to 50 mM to mask electrostatic interactions.

Issue 2: Peak Splitting or "Fronting"

Symptom: The peak looks like an "M" or has a shoulder on the front.

  • Root Cause: Solvent Mismatch.[3] You likely dissolved your sample in 100% Acetonitrile or Methanol, but your mobile phase starts at 95% Water. The sample "crashes" out of solution at the column head.

  • The Fix: Dissolve the sample in the starting mobile phase (e.g., 5% ACN / 95% Buffer).

Issue 3: Retention Time Drift

Symptom: The peak moves earlier or later with every injection.

  • Root Cause: Column equilibration failure or pH instability.

  • The Fix:

    • Equilibration: This molecule is somewhat hydrophobic. Ensure you re-equilibrate for at least 10 column volumes between runs.

    • Temperature: Phenol retention is temperature-sensitive. Ensure your column oven is actively controlling temperature (do not rely on ambient).

Frequently Asked Questions (FAQ)

Q: Can I use Formic Acid (0.1%) instead of Phosphate Buffer? A: Yes, if you are using LC-MS. However, Formic Acid is a weak buffer. For UV detection, Phosphate is superior because it provides higher ionic strength, which suppresses the ion-exchange interactions that cause tailing.

Q: Why is the phenol moiety important for detection? A: The phenol ring provides a "chromophore." While the cyclopropyl-amine chain has weak UV absorbance, the phenol absorbs strongly at 270-280 nm . If you have interference at low wavelengths (210 nm), switch to 275 nm for higher specificity, though you may lose some sensitivity [2].

Q: Is this molecule stable in solution? A: Phenols can oxidize over time, turning the solution slightly pink or yellow (quinone formation).

  • Protection: Store stock solutions in amber vials at 4°C.

  • QC: Inject a standard check every 10 runs to verify area counts haven't dropped.

Advanced Troubleshooting Logic

Use this flow to diagnose specific spectral or pressure issues.

Troubleshooting Problem Identify Issue GhostPeaks Ghost Peaks Problem->GhostPeaks Pressure High Backpressure Problem->Pressure Gradient Gradient Impurity? GhostPeaks->Gradient Frit Blocked Frit? Pressure->Frit RunBlank Run 0-Inj Blank Gradient->RunBlank Confirm FixWater Replace Water Source RunBlank->FixWater Peaks Present Reverse Reverse Flush Column (If allowed) Frit->Reverse Fix

Figure 2: Rapid diagnostic flow for system anomalies.

References
  • Dolan, J. W. (2025).[3] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing." LCGC International. Available at:

  • Separation Methods Technologies. (2022). "HPLC Analysis of Amines via Pre-column Derivatization." BenchChem Protocols. Available at:

  • NIST Chemistry WebBook. (2025). "Phenol, 3-methyl- (m-Cresol) Properties and Spectra." National Institute of Standards and Technology. Available at:

  • Verzele, M., & Dewaele, C. (2008). "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A. Available at:

Sources

Validation & Comparative

A Comparative Guide to the Opioid Receptor Potency of Naltrexone and the Pharmacophore 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The intricate landscape of opioid receptor pharmacology is defined by the nuanced interactions between ligands and the mu (μ), delta (δ), and kappa (κ) opioid receptors. Understanding the potency and functional activity of these ligands is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This guide provides a detailed comparison between Naltrexone, a well-established opioid receptor antagonist, and 3-{[(Cyclopropylmethyl)amino]methyl}phenol, a molecule representing a key pharmacophore in opioid ligand design.

Naltrexone is a cornerstone therapy for opioid and alcohol use disorders, functioning as a competitive antagonist at opioid receptors.[1] In contrast, this compound is not a widely commercialized drug but embodies structural motifs critical for opioid receptor interaction: the 3-hydroxyl group, analogous to that in morphine, and the N-cyclopropylmethyl (CPM) substituent, a classic feature of opioid antagonists and partial agonists.[2][3][4]

This document will dissect the potency of Naltrexone through established experimental data and analyze the predicted pharmacological profile of the this compound structure based on well-documented structure-activity relationships (SAR). Furthermore, we will provide comprehensive, step-by-step protocols for the key in vitro assays essential for determining the potency of such compounds, offering a practical framework for researchers in the field.

Pharmacological Profiles and Structure-Activity Relationships

Naltrexone: The Archetypal Opioid Antagonist

Naltrexone is a pure opioid antagonist that binds competitively to mu (μ), kappa (κ), and delta (δ) opioid receptors, with the highest affinity for the μ-opioid receptor (MOR).[1][5] Its N-cyclopropylmethyl group is a key structural feature that confers its antagonist properties.[2][6] By occupying the opioid receptor binding pocket without inducing the conformational change required for activation, naltrexone effectively blocks endogenous opioids and exogenous opiates from eliciting a response.[1] This blockade of euphoric and rewarding effects is the basis of its therapeutic use.[1]

This compound: A SAR-Informed Perspective
  • The 3-Hydroxyl Phenolic Group: This feature is a critical pharmacophore for high-affinity binding to the MOR and KOR. It mimics the phenolic tyrosine residue of endogenous enkephalins and is known to form crucial hydrogen-bonding interactions within the receptor's binding pocket, significantly enhancing binding affinity.[3][4] Studies on related epoxymorphinan derivatives have demonstrated that removal of the 3-hydroxy group leads to a dramatic decrease in binding affinity for all three opioid receptors.[3]

  • The N-Cyclopropylmethyl (CPM) Group: This substituent on the nitrogen atom is a well-established modulator of opioid activity. While N-methyl groups are typically associated with agonist activity (e.g., morphine), larger N-substituents like allyl (as in naloxone) or cyclopropylmethyl (as in naltrexone) tend to produce antagonist or partial agonist activity at the MOR.[2][6] This is attributed to the CPM group occupying a hydrophobic sub-pocket that prevents the receptor from adopting a fully active conformation.[6]

Based on these features, it is hypothesized that this compound would act as an antagonist or a low-efficacy partial agonist, likely with a high affinity for the mu- and kappa-opioid receptors. Its precise potency and efficacy would need to be determined experimentally using the assays detailed later in this guide.

Comparative Potency at Opioid Receptors

Potency is a measure of the concentration of a drug required to produce a specific effect. In opioid pharmacology, it is typically quantified by two key parameters:

  • Binding Affinity (Ki): The equilibrium dissociation constant, which represents the concentration of a ligand that occupies 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity. It is determined via radioligand binding assays.

  • Functional Potency (EC50/IC50): The concentration of a ligand that produces 50% of its maximal effect (EC50 for agonists) or inhibits 50% of an agonist's effect (IC50 for antagonists). These values are determined in functional assays like GTPγS binding or cAMP inhibition.

The table below summarizes the experimentally determined binding affinities for Naltrexone. A corresponding dataset for this compound is not available and awaits experimental characterization.

Table 1: Naltrexone Opioid Receptor Binding Affinities (Ki)

Receptor SubtypeBinding Affinity (Ki) in nMReference(s)
Mu (μ) Opioid Receptor ~0.1 - 1.0[7]
Kappa (κ) Opioid Receptor ~1.0 - 5.0[5][7]
Delta (δ) Opioid Receptor ~10 - 60[5][7]

Note: Ki values can vary between studies depending on the experimental conditions, tissue/cell preparation, and radioligand used.

Naltrexone's sub-nanomolar to low nanomolar affinity for the MOR underscores its potent activity at this primary target.[7] Its affinity for the KOR is also high, though typically several-fold lower than for the MOR, while its affinity for the DOR is the weakest of the three.[5][7]

Mechanistic Insights: Opioid Receptor Signaling

Opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3] Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. This cascade results in the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.

An antagonist like Naltrexone binds to the receptor but does not trigger this G-protein activation, thereby blocking the entire signaling cascade. A partial agonist would trigger this cascade but to a lesser degree than a full agonist.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_Protein Gi/o Protein (αβγ-GDP) MOR->G_Protein Agonist Binding AC Adenylyl Cyclase G_Protein->AC Gα-GTP inhibits cAMP cAMP (decreased) AC->cAMP Agonist Opioid Agonist Agonist->MOR Activates Naltrexone Naltrexone (Antagonist) Naltrexone->MOR Blocks ATP ATP ATP->AC Substrate Response Cellular Response (e.g., reduced excitability) cAMP->Response Leads to

Caption: Opioid receptor signaling pathway and point of antagonist action.

Experimental Methodologies for Potency Determination

To empirically determine and compare the potency of a novel compound like this compound against a standard like Naltrexone, a series of standardized in vitro assays are required. The causality behind these experimental choices is to build a complete pharmacological profile, from initial binding to functional cellular response.

Radioligand Binding Assay (To Determine Ki)

This assay is the gold standard for quantifying the affinity of a ligand for a receptor. It relies on the principle of competitive displacement, where the unlabeled test compound competes with a known radioactive ligand ('radioligand') for binding to the receptor.

Step-by-Step Methodology:

  • Preparation of Receptor Source: Homogenize tissues or cells expressing the target opioid receptor (e.g., CHO cells stably expressing human MOR) to create a membrane preparation.[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Receptor membranes + a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR).

    • Non-specific Binding: Receptor membranes + radioligand + a high concentration of a non-selective antagonist (e.g., naloxone) to saturate all specific binding sites.[9]

    • Competitive Binding: Receptor membranes + radioligand + increasing concentrations of the test compound (e.g., Naltrexone).

  • Incubation: Incubate the plate (e.g., 60-90 minutes at 30°C) to allow the binding to reach equilibrium.[8]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters with ice-cold buffer.[8][10]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 is determined from this curve, and the Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow P1 Prepare Receptor Membranes P2 Set up 96-well Plate (Total, Non-Specific, Competition) P1->P2 P3 Add Radioligand & Test Compound P2->P3 P4 Incubate to Equilibrium P3->P4 P5 Rapid Filtration (Separate Bound/Unbound) P4->P5 P6 Scintillation Counting P5->P6 P7 Data Analysis (IC50 → Ki) P6->P7

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay (To Determine EC₅₀/Efficacy)

This is a functional assay that measures the direct activation of G-proteins, an early step in the signaling cascade. It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits.[11] This assay can distinguish between agonists (which stimulate binding), neutral antagonists (which have no effect on their own but block agonist stimulation), and inverse agonists (which reduce basal binding).[11][12]

Step-by-Step Methodology:

  • Membrane Preparation: Use receptor-expressing cell membranes as in the binding assay.

  • Assay Setup: In a 96-well plate, add membranes, GDP (to ensure G-proteins are in an inactive state), and [³⁵S]GTPγS.

  • Ligand Addition:

    • For Agonist/Partial Agonist Characterization: Add increasing concentrations of the test compound. A standard full agonist (e.g., DAMGO for MOR) is used as a positive control.[13]

    • For Antagonist Characterization: Add a fixed, known concentration of an agonist (e.g., EC₈₀ of DAMGO) along with increasing concentrations of the test antagonist (e.g., Naltrexone).

  • Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to allow for G-protein activation and [³⁵S]GTPγS binding.[13]

  • Termination & Filtration: Terminate the reaction by rapid filtration, similar to the binding assay.

  • Quantification: Measure the filter-bound radioactivity via scintillation counting.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the ligand. For agonists, this yields an EC₅₀ and Eₘₐₓ (efficacy relative to the full agonist). For antagonists, it yields an IC₅₀.

GTPgS_Assay_Workflow P1 Prepare Receptor Membranes P2 Assay Mix (Membranes, GDP, [³⁵S]GTPγS) P1->P2 P3 Add Test Ligand (Agonist or Antagonist + Agonist) P2->P3 P4 Incubate for G-Protein Activation P3->P4 P5 Rapid Filtration P4->P5 P6 Scintillation Counting P5->P6 P7 Data Analysis (EC50, Emax, IC50) P6->P7

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Forskolin-Stimulated cAMP Inhibition Assay (To Determine Functional Potency)

This functional assay measures a downstream consequence of Gi/o activation: the inhibition of adenylyl cyclase activity. To create a measurable inhibitory signal, adenylyl cyclase is first stimulated with forskolin.

Step-by-Step Methodology:

  • Cell Culture: Use whole cells expressing the target receptor (e.g., HEK-MOR cells).[14]

  • Assay Setup: Plate the cells in a suitable format (e.g., 384-well plate).

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[15]

  • Ligand Addition:

    • For Agonist Characterization: Add increasing concentrations of the test agonist, followed by a fixed concentration of forskolin to stimulate cAMP production.

    • For Antagonist Characterization: Add increasing concentrations of the test antagonist, followed by a fixed concentration of a reference agonist (e.g., EC₈₀ of morphine), and then forskolin.[16]

  • Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[14][16]

  • Cell Lysis & Quantification: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).

  • Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine EC₅₀ or IC₅₀ values.

cAMP_Assay_Workflow P1 Plate Receptor-Expressing Cells P2 Pre-treat with Phosphodiesterase Inhibitor P1->P2 P3 Add Test Ligand & Forskolin P2->P3 P4 Incubate at 37°C P3->P4 P5 Lyse Cells P4->P5 P6 Quantify Intracellular cAMP (e.g., HTRF, ELISA) P5->P6 P7 Data Analysis (EC50 / IC50) P6->P7

Caption: Workflow for a forskolin-stimulated cAMP inhibition assay.

Conclusion

This guide delineates a comparative framework for assessing the potency of opioid ligands, using the well-characterized antagonist Naltrexone as a benchmark against the representative pharmacophore this compound. Naltrexone's high affinity for the μ-opioid receptor and its antagonist profile are firmly established through extensive experimental data. Based on its constituent chemical motifs—the 3-hydroxyl group and the N-cyclopropylmethyl substituent—this compound is predicted to exhibit high affinity for opioid receptors and function as an antagonist or partial agonist.

Verification of this hypothesis requires rigorous experimental evaluation. The detailed protocols and workflows provided for radioligand binding, [³⁵S]GTPγS, and cAMP inhibition assays offer a robust, self-validating system for researchers to determine the binding affinity, functional potency, and efficacy of novel compounds. By systematically applying these methods, drug development professionals can elucidate the precise pharmacological profiles of new chemical entities, paving the way for the rational design of next-generation therapeutics.

References

  • McRob, R. B., et al. (2016). Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. PLoS Computational Biology. [Link]

  • Vettore, M. V., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences. [Link]

  • BindingDB. (n.d.). In Vitro Mu-Opioid Receptor Binding Assay. [Link]

  • Zheng, Y., et al. (2020). Verifying the Role of 3-Hydroxy of 17-Cyclopropylmethyl-4,5α-epoxy-3,14β-dihydroxy-6β-[(4′-pyridyl) carboxamido]morphinan Derivatives via Their Binding Affinity and Selectivity Profiles on Opioid Receptors. Molecules. [Link]

  • Obeng, S., et al. (2019). Pharmacological characterization of 17-cyclopropylmethyl-3,14-dihydroxy-4,5-epoxy-6-[(3'-fluoro-4'-pyridyl)acetamido]morphinan (NFP) as a dual selective MOR/KOR ligand with potential applications in treating opioid use disorder. Neuropharmacology. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Zimmerman, D. M., et al. (1993). Structure-activity Relationships of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine Antagonists for Mu- And Kappa-Opioid Receptors. Journal of Medicinal Chemistry. [Link]

  • Ananthan, S., et al. (2004). Synthesis, opioid receptor binding, and functional activity of 5'-substituted 17-cyclopropylmethylpyrido[2',3':6,7]morphinans. Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. [Link]

  • Xia, M., et al. (2010). Inhibition of morphine-induced cAMP overshoot: a cell-based assay model in a high-throughput format. Cellular and Molecular Neurobiology. [Link]

  • Clark, M. J., et al. (2007). Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor. British Journal of Pharmacology. [Link]

  • Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology. [Link]

  • Xia, M., et al. (2011). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. Cellular and Molecular Neurobiology. [Link]

  • Dr. Oracle. (2026). What is the effect of naltrexone (opioid receptor antagonist) on endogenous endorphins and opioid receptors at different doses (4mg vs 25mg vs 50mg) in patients with a history of opioid or alcohol dependence? [Link]

  • Blake, A. D., et al. (1997). Opioid agonist inhibition of forskolin-stimulated cAMP accumulation in-FLAG-expressing HEK 293 cells. ResearchGate. [Link]

  • Sahn, J. J., et al. (2007). σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. Molecular Pharmacology. [Link]

  • Ray, L. A., et al. (2012). Delta and kappa opioid receptor polymorphisms influence the effects of naltrexone on subjective responses to alcohol. UCLA Addictions Lab. [Link]

  • Gesty-Palmer, D., et al. (2016). μ-opioid agonist inhibition of forskolin-stimulated cAMP production assay. ResearchGate. [Link]

  • Traynor, J. R. (2012). The [35S]GTPγS binding assay: Approaches and applications in pharmacology. ResearchGate. [Link]

  • De Vries, T. J., et al. (2003). Receptor-selective changes in mu-, delta- and kappa-opioid receptors after chronic naltrexone treatment in mice. European Journal of Neuroscience. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]

  • Self, W. K., et al. (2020). Structure-Activity Relationships of (+)-Naltrexone-Inspired Toll-Like Receptor 4 (TLR4) Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Faget, L., et al. (2018). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular Pharmacology. [Link]

  • Kaszas, A., et al. (2022). Naltrexone blocks alcohol-induced effects on kappa-opioid receptors in the plasma membrane. Communications Biology. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology. [Link]

  • Weber, S., et al. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay. Basic & Clinical Pharmacology & Toxicology. [Link]

  • Gharagozlou, P., et al. (2007). Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Zheng, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of the Third Generation 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4′-pyridyl)carboxamido]morphinan (NAP) Derivatives as μ/κ Opioid Receptor Dual Selective Ligands. Journal of Medicinal Chemistry. [Link]

  • Wang, X., et al. (2016). Pharmacological characterization of the opioid inactive isomers (+)‐naltrexone and (+)‐naloxone as antagonists of toll‐like receptor 4. British Journal of Pharmacology. [Link]

  • Li, G., et al. (2015). 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP) modulating the mu opioid receptor in a biased fashion. ACS Chemical Neuroscience. [Link]

  • Meana, J. J., et al. (2002). Quantitative stoichiometry of G-proteins activated by mu-opioid receptors in postmortem human brain. European Journal of Pharmacology. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Corder, G., et al. (2022). Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors in Analgesia and Addiction. International Journal of Molecular Sciences. [Link]

  • Tzschentke, T. M., et al. (2007). (-)-(1R,2R)-3-(3-dimethylamino-1-ethyl-2-methyl-propyl)-phenol hydrochloride (tapentadol HCl): a novel mu-opioid receptor agonist/norepinephrine reuptake inhibitor with broad-spectrum analgesic properties. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Ray, L. A., et al. (2012). The Kappa Opioid Receptor Is Associated With Naltrexone-Induced Reduction of Drinking and Craving. ResearchGate. [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry. [Link]

Sources

Structural Verification of 3-{[(Cyclopropylmethyl)amino]methyl}phenol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Verification of 3-{[(Cyclopropylmethyl)amino]methyl}phenol Intermediates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of CNS-active agents and opioid receptor antagonists, This compound (C₁₁H₁₅NO) serves as a critical pharmacophore intermediate. Its structural integrity is defined by the precise installation of a secondary amine bridge between a phenolic core and a cyclopropyl moiety.

This guide provides a rigorous, data-driven framework for verifying this structure, distinguishing it from common synthetic byproducts (e.g., tertiary amines, imines), and selecting the optimal analytical techniques for process control.

Synthetic Context & Critical Impurities

To validate the structure, one must first understand the genesis of potential impurities. The standard synthesis involves the reductive amination of 3-hydroxybenzaldehyde with cyclopropylmethylamine.

Primary Reaction Pathway:

  • Condensation: 3-Hydroxybenzaldehyde + Cyclopropylmethylamine

    
     Imine intermediate.
    
  • Reduction: Imine + NaBH₄/NaBH(OAc)₃

    
    Target Secondary Amine .
    

Critical Impurity Profile:

  • Impurity A (Bis-alkylation): Tertiary amine formed if the product reacts again with the aldehyde.

  • Impurity B (Imine): Incomplete reduction of the intermediate.

  • Impurity C (Regioisomer): O-alkylation (rare in reductive amination but possible if using alkyl halides).

Comparative Analytical Strategy

The following table compares the efficacy of primary analytical techniques in verifying the specific structural features of the target molecule.

Feature to Verify1H NMR 13C NMR LC-MS (ESI) FT-IR Recommendation
Cyclopropyl Ring High (Distinctive high-field signals <0.6 ppm)High (Characteristic shifts at ~8-10 ppm)Low (Fragment loss only)Medium (C-H stretch)Use 1H NMR for definitive ID.
Secondary Amine Medium (Broad NH, exchangeable)N/ALow ([M+H]+ only)Medium (N-H stretch)Use D₂O Exchange NMR or derivatization.
Purity (vs. Bis-alkyl) High (Integration of benzylic protons)MediumHigh (Mass difference)LowCombine HPLC-MS & NMR .
Phenolic Core High (Aromatic pattern)High (C-OH shift ~156 ppm)Medium (Ionization pattern)High (Broad OH stretch)1H NMR is sufficient.
Structural Characterization Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) Profiling

NMR is the gold standard for this intermediate due to the unique magnetic environment of the cyclopropyl group.

Expected 1H NMR Data (DMSO-d₆, 400 MHz):

  • 
     9.30 (s, 1H):  Phenolic -OH.
    
  • 
     7.0-6.6 (m, 4H):  Aromatic protons (3-substituted pattern).
    
  • 
     3.65 (s, 2H):  Benzylic 
    
    
    
    .
  • 
     2.40 (d, 2H): 
    
    
    
    -Cyclopropyl.
  • 
     0.8-0.9 (m, 1H):  Cyclopropyl methine (
    
    
    
    ).
  • 
     0.4-0.1 (m, 4H):  Cyclopropyl methylene (
    
    
    
    ) – Diagnostic Region.

Differentiation Logic (The "Self-Validating" Check):

  • Target vs. Bis-alkylated Impurity: In the target secondary amine, the benzylic protons (

    
     3.65) integrate to 2H . If bis-alkylation occurred, you will see two distinct benzylic sets or a shift in integration/chemical shift due to the tertiary nitrogen environment.
    
  • Target vs. Imine: The imine proton (

    
    ) appears downfield at 
    
    
    
    8.3-8.5 ppm
    . Its absence confirms successful reduction.
Protocol B: Mass Spectrometry (LC-MS) Workflow
  • Ionization: ESI Positive Mode.

  • Target Mass: [M+H]⁺ = 178.12.

  • Fragmentation Pattern (MS/MS):

    • m/z 178

      
       107:  Loss of cyclopropylmethylamine fragment (cleavage at benzylic position).
      
    • m/z 178

      
       160:  Loss of water (characteristic of phenols, though less dominant in amines).
      
Decision Tree for Verification

The following diagram illustrates the logical workflow for accepting or rejecting a batch based on structural evidence.

VerificationWorkflow Start Crude Intermediate Isolated LCMS Step 1: LC-MS Analysis (Check m/z 178.1) Start->LCMS MassCheck Mass = 178.1? LCMS->MassCheck ImpurityCheck Check for m/z 176 (Imine) or m/z 240+ (Bis-alkyl) MassCheck->ImpurityCheck No NMR Step 2: 1H NMR (DMSO-d6) MassCheck->NMR Yes Reject REJECT / RE-PURIFY ImpurityCheck->Reject CycloCheck High-field signals (0.1-0.5 ppm) present? NMR->CycloCheck ImineCheck Imine Proton (>8.0 ppm) Absent? CycloCheck->ImineCheck Yes CycloCheck->Reject No (Missing Group) Integration Benzylic CH2 (3.65 ppm) Integrates to 2H? ImineCheck->Integration Yes ImineCheck->Reject No (Imine Present) Valid VERIFIED STRUCTURE Release for Next Step Integration->Valid Yes Integration->Reject No (Tertiary Amine)

Figure 1: Logical workflow for the structural verification of this compound, prioritizing mass confirmation followed by NMR exclusion of impurities.

Advanced Troubleshooting: The "Salt" Trap

A common pitfall in verifying this intermediate is the formation of HCl or TFA salts during purification.

  • Observation: In the NMR of the salt form, the benzylic methylene and cyclopropyl methylene protons adjacent to the nitrogen will shift downfield (deshielding effect of the ammonium cation).

  • Correction: Always perform a "D₂O shake" or treat the NMR sample with a micro-drop of NaOD/D₂O to generate the free base in situ for consistent chemical shift comparison.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic addition to the carbonyl group). Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Interpretation of Cyclopropyl NMR shifts). Link

Safety Operating Guide

Personal protective equipment for handling 3-{[(Cyclopropylmethyl)amino]methyl}phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Safe Handling Protocol for 3-{[(Cyclopropylmethyl)amino]methyl}phenol Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1]

Executive Safety Analysis: The "Zero-Contact" Imperative

Handling This compound requires a safety strategy that goes beyond standard laboratory hygiene.[1][2][3][4] As a Senior Application Scientist, I must highlight that this molecule presents a dual-hazard profile derived from its pharmacophore structure:

  • The Phenolic Moiety: Phenols are not just corrosive; they are systemic toxins capable of rapid transdermal absorption. Unlike acids that cause immediate pain (warning you of exposure), phenols often possess a local anesthetic effect, allowing lethal absorption to occur before the victim realizes they have been exposed.

  • The Secondary Amine: This functional group adds basicity and potential respiratory sensitization risks.

The Core Directive: Treat this compound as a high-permeation risk . Standard nitrile exam gloves are insufficient for handling the concentrated solid or stock solutions, as phenolic compounds can permeate thin nitrile in under 1 minute.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on permeation kinetics and barrier integrity.

Protection ZoneRecommended EquipmentTechnical Rationale & Specifications
Hand Protection (Primary) Silver Shield® / 4H® (Laminate) Critical: Phenols permeate nitrile and latex rapidly. Laminate gloves provide >4 hours of breakthrough time.
Hand Protection (Secondary) Nitrile (5-8 mil) Worn over the laminate gloves to provide dexterity and grip (laminate is slippery) and to protect the inner glove from physical tears.
Eye & Face Chemical Splash Goggles Safety glasses are inadequate.[5] Goggles seal the eyes against vapors and dust.[5] A Face Shield is mandatory if working with >50mL of solution.
Respiratory Fume Hood (Primary) All weighing and dissolution must occur in a certified fume hood. If hood access is impossible (not recommended), a P100/OV respirator is required.
Body Tyvek® Sleeves + Lab Coat A standard cotton lab coat is porous. Tyvek sleeves (taped at the wrist) bridge the gap between glove and coat.
Footwear Closed-toe, Non-porous Leather or synthetic leather. No mesh sneakers (liquids wick instantly to the skin).

Operational Protocol: Safe Handling Lifecycle

This protocol uses a "Defense in Depth" approach. Every barrier is assumed to fail, so a secondary barrier is always in place.

Phase 1: Preparation & Engineering Controls
  • Verify Airflow: Ensure the chemical fume hood is operating at a face velocity of 80–100 fpm .

  • Staging: Place a disposable absorbent pad (pig mat) in the hood. This is your "Hot Zone." All chemical work happens only on this mat.

  • Decon Readiness: Place a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and sterile gauze inside the hood before opening the chemical vial. Water is ineffective for initial phenol decontamination due to low solubility.

Phase 2: Weighing & Solubilization
  • Donning: Put on Laminate gloves first, then Nitrile gloves over them. Tape the Tyvek sleeves over the Nitrile cuff.

  • Static Control: Use an anti-static gun or ionizer if the solid is fluffy/electrostatic to prevent dispersal.

  • Transfer: Weigh the solid into a tared vial. Do not use weighing paper; use a weighing boat or funnel to minimize spill risks.

  • Solvent Addition: Add solvent (e.g., Methanol, DMSO) immediately to reduce dust hazard.

  • Waste Segregation: Immediately place the contaminated weigh boat into a solid hazardous waste bag located inside the hood.

Phase 3: Doffing & Exit
  • Outer Glove Removal: Remove the outer nitrile gloves using the "beak" method (pinch and pull) and discard in the hood waste bag.

  • Inspection: Inspect the inner laminate gloves for discoloration.

  • Wash: Wash hands with the inner gloves still on, then remove them.

  • Final Wash: Wash bare hands with soap and water for 20 seconds.

Mandatory Visualization: Safety Logic Flow

The following diagram illustrates the decision logic and workflow for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandlingWorkflow Start START: Handling Request RiskAssess Risk Assessment: Is Fume Hood Certified? Start->RiskAssess Stop STOP: Contact EHS Do Not Proceed RiskAssess->Stop No / Unsure Prep Preparation: 1. Lay Absorbent Mat 2. Stage PEG 300/400 3. Don Laminate + Nitrile Gloves RiskAssess->Prep Yes Weighing Weighing (Solid): Use Anti-Static Gun Contain in Weigh Boat Prep->Weighing Solubilization Solubilization: Dissolve immediately Cap vial tightly Weighing->Solubilization SpillCheck Did a Spill Occur? Solubilization->SpillCheck SpillResponse Emergency Response: 1. Apply PEG 300/400 2. Rinse with Water (15m) 3. Seek Medical Aid SpillCheck->SpillResponse Yes Disposal Disposal: Segregate Solid & Liquid Waste Label as 'Toxic/Corrosive' SpillCheck->Disposal No SpillResponse->Disposal End END: Process Complete Disposal->End

Caption: Operational workflow for handling this compound, prioritizing engineering controls and emergency readiness.

Emergency Response: The "PEG" Protocol

Because this molecule contains a phenol group, water alone is insufficient for initial skin decontamination. Phenols are hydrophobic and will remain in the skin pores if only water is used.

  • Skin Contact:

    • IMMEDIATELY wipe the area with PEG 300 or PEG 400 soaked gauze.[1] This solubilizes the phenol and draws it out of the skin.

    • Repeat for 2–3 minutes.

    • Then flush with water for 15 minutes in a safety shower.[1]

  • Eye Contact:

    • Do NOT use PEG in eyes.[3]

    • Flush with water or saline for 15 minutes. Hold eyelids open.

  • Spill Cleanup:

    • Do not use paper towels (they increase surface area for evaporation).

    • Cover with a commercial spill mix (vermiculite/sand) or a specific "Phenol/Base Neutralizer."

Disposal & Environmental Compliance

Disposal must adhere to RCRA guidelines for toxic organic waste.

  • Liquid Waste: Collect in a dedicated carboy labeled "Hazardous Waste: Toxic, Corrosive (Phenolic Amine Solution)." Do not mix with oxidizing acids (e.g., Nitric Acid) as this can cause explosive nitration.

  • Solid Waste: Contaminated gloves, weigh boats, and mats must be double-bagged in 4-mil polyethylene bags and labeled as toxic solid waste.

  • Rinsate: The first three rinses of any glassware used with this compound must be collected as hazardous waste, not poured down the drain.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][2][6][7]

  • Yale University Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol.[1][8][9] (Source for PEG 300/400 decontamination protocol). [Link]

  • University of California, Berkeley. (2020). Phenol Safety Fact Sheet. [Link]

Sources

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